molecular formula C17H16ClNO2 B5683277 N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide

N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide

Cat. No. B5683277
M. Wt: 301.8 g/mol
InChI Key: CZXHQGWBGGBOFH-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide, also known as CMMA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMA is a derivative of acrylamide, which is a widely used chemical in many industrial processes. The synthesis of CMMA is a complex process that requires specialized knowledge and equipment.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, which are involved in various biological processes. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. The exact mechanism by which this compound induces apoptosis is not fully understood, but it is believed to involve the activation of certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, fungi, and bacteria. This compound has also been shown to have a positive effect on the central nervous system, as it can protect neurons from oxidative stress. Furthermore, this compound has been shown to inhibit the activity of certain enzymes, which could lead to the development of new drugs.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, there are some limitations to the use of this compound in lab experiments. It is a toxic compound that requires careful handling and disposal. Furthermore, the synthesis of this compound requires specialized knowledge and equipment, which may not be available in all labs.

Future Directions

There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide. One direction is to investigate its potential as a neuroprotective agent. This compound has shown to have a positive effect on the central nervous system, and further studies could lead to the development of new drugs for neurodegenerative diseases. Another direction is to investigate the mechanism of action of this compound. Understanding the exact mechanism by which this compound inhibits the activity of certain enzymes could lead to the development of new drugs. Finally, further studies could investigate the potential of this compound as an anticancer agent.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide involves the reaction of 3-chloro-4-methoxyaniline with 4-methylcinnamaldehyde in the presence of a catalyst. The reaction takes place under controlled conditions of temperature, pressure, and time. The yield of this compound depends on the quality of the starting materials and the reaction conditions. The purity of this compound is critical in scientific research applications, as impurities can affect the results of experiments.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. This compound has also been investigated for its potential as a neuroprotective agent, as it has shown to have a positive effect on the central nervous system. Furthermore, this compound has been studied for its potential to inhibit the activity of certain enzymes, which could lead to the development of new drugs.

properties

IUPAC Name

(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-12-3-5-13(6-4-12)7-10-17(20)19-14-8-9-16(21-2)15(18)11-14/h3-11H,1-2H3,(H,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXHQGWBGGBOFH-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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